molecular formula C13H11NO2 B13996716 6-(m-Tolyloxy)nicotinaldehyde

6-(m-Tolyloxy)nicotinaldehyde

Cat. No.: B13996716
M. Wt: 213.23 g/mol
InChI Key: SQZOADAZTOJIDO-UHFFFAOYSA-N
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Description

6-(m-Tolyloxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a nicotinaldehyde moiety substituted with a m-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(m-Tolyloxy)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-chloronicotinaldehyde with m-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(m-Tolyloxy)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 6-(m-Tolyloxy)nicotinic acid.

    Reduction: 6-(m-Tolyloxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(m-Tolyloxy)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(m-Tolyloxy)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

    6-(p-Tolyloxy)nicotinaldehyde: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.

    Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the tolyloxy substitution.

    Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar aldehyde functionality but different substitution pattern.

Uniqueness: 6-(m-Tolyloxy)nicotinaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-(3-methylphenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-10-3-2-4-12(7-10)16-13-6-5-11(9-15)8-14-13/h2-9H,1H3

InChI Key

SQZOADAZTOJIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)C=O

Origin of Product

United States

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